Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate

Übersicht

Beschreibung

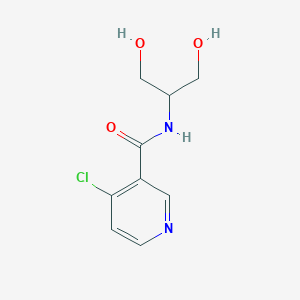

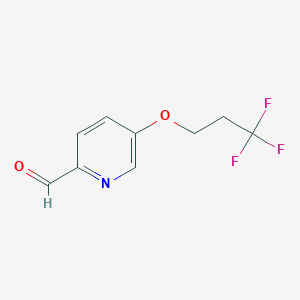

Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate, also known as 3-fluoro-5-methylphenyl ethyl 3-oxopropanoate, is an organic compound belonging to the class of carboxylic esters. It is a colorless liquid with a pleasant odor and a melting point of -90°C. It is a common intermediate in the synthesis of several pharmaceuticals, agrochemicals, and other organic compounds. This compound has several unique properties that make it an attractive starting material for a variety of chemical reactions.

Wissenschaftliche Forschungsanwendungen

Quantitative Bioanalytical Method Development Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was the focus of research aiming to establish a quantitative bioanalytical method for its measurement. A rapid and selective RP-HPLC method was developed and validated for this purpose. The study provided a comprehensive analysis including in vitro metabolite identification, showcasing the molecule's stability in various conditions and its potential in drug development processes (Nemani, Shard, & Sengupta, 2018).

Asymmetric Reduction with Fungi Research on ethyl 3-aryl-3-oxopropanoates, including derivatives like ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate, demonstrated the potential of fungi, particularly Rhizopus species, for enantioselective reduction of these compounds to (S)-alcohols. This study highlighted the versatility of Rhizopus in organic synthesis, offering a biotechnological approach to producing chiral alcohols from ketone precursors (Salvi & Chattopadhyay, 2006).

Synthesis of 3-Fluorofuran-2(5H)-ones An innovative approach for synthesizing 3-fluorofuran-2(5H)-ones from ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate and related compounds was developed, leveraging Z/E photoisomerization followed by acid-catalyzed cyclization. This method underscores the utility of fluorinated compounds in constructing complex heterocyclic structures, offering new avenues for chemical synthesis and potential pharmaceutical applications (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Innovative Copolymer Synthesis Studies on novel copolymers incorporating styrene and various ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate derivatives explored the synthesis and characterization of these materials. The research delved into the polymerization processes, structural analysis, and thermal properties, indicating the potential of these copolymers in materials science for applications ranging from coatings to advanced composite materials (Kharas et al., 2017).

C→π Interaction Study A study identified an unusual C→π interaction of non-hydrogen bond type in a closely related compound, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, through ab initio computations. This interaction, resulting from electrostatic forces, opens up discussions on molecular interactions in fluorinated compounds, which could influence the design and development of new molecules with specific interaction profiles (Zhang, Tong, Wu, & Zhang, 2012).

Eigenschaften

IUPAC Name |

ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTARUXAEKKTEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1405951.png)